molecular formula C6H5ClNNaO3S B13129248 Sodium 5-chloro-6-methoxypyridine-3-sulfinate

Sodium 5-chloro-6-methoxypyridine-3-sulfinate

Cat. No.: B13129248
M. Wt: 229.62 g/mol
InChI Key: UOUXGONVQRLBCR-UHFFFAOYSA-M
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Description

Sodium 5-chloro-6-methoxypyridine-3-sulfinate is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a pyridine ring substituted with chlorine, methoxy, and sulfinate groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-chloro-6-methoxypyridine-3-sulfinate typically involves the sulfonation of 5-chloro-6-methoxypyridine. This process can be achieved through the reaction of 5-chloro-6-methoxypyridine with sulfur dioxide and a suitable oxidizing agent, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-chloro-6-methoxypyridine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 5-chloro-6-methoxypyridine-3-sulfinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-chloro-6-methoxypyridine-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfinate group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to interact with a wide range of molecular targets. The chlorine and methoxy groups on the pyridine ring also contribute to its reactivity by influencing the electronic properties of the molecule .

Comparison with Similar Compounds

    3-Chloro-5-methoxypyridine: Similar structure but lacks the sulfinate group.

    2-Chloro-5-methoxypyridine: Similar structure with chlorine and methoxy groups in different positions.

    4-Chloro-5-methoxypyridin-3-amine: Contains an amine group instead of a sulfinate group.

Uniqueness: The combination of chlorine, methoxy, and sulfinate groups on the pyridine ring makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C6H5ClNNaO3S

Molecular Weight

229.62 g/mol

IUPAC Name

sodium;5-chloro-6-methoxypyridine-3-sulfinate

InChI

InChI=1S/C6H6ClNO3S.Na/c1-11-6-5(7)2-4(3-8-6)12(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1

InChI Key

UOUXGONVQRLBCR-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=N1)S(=O)[O-])Cl.[Na+]

Origin of Product

United States

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